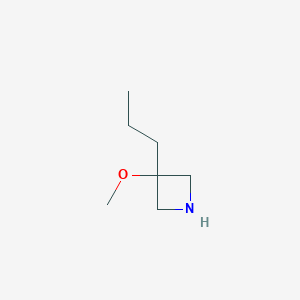
3-Methoxy-3-propylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-propylazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a methoxy group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-propylazetidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxyazetidine.
Methoxylation: The hydroxyl group is then converted to a methoxy group using methyl iodide in the presence of a base such as sodium hydride.
Propylation: The azetidine ring is subsequently alkylated with a propyl group using propyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: N-oxides and other oxidized forms.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methoxy-3-propylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Methoxy-3-propylazetidine exerts its effects depends on its interaction with specific molecular targets. The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The azetidine ring’s strained structure may also play a role in its reactivity and interaction with biological systems.
Comparación Con Compuestos Similares
3-Methoxyazetidine: Lacks the propyl group, making it less hydrophobic.
3-Propylazetidine: Lacks the methoxy group, affecting its electronic properties.
3-Methoxy-3-ethylazetidine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 3-Methoxy-3-propylazetidine’s combination of methoxy and propyl groups provides a unique balance of hydrophobicity and electronic properties, making it distinct from its analogs
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-methoxy-3-propylazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-4-7(9-2)5-8-6-7/h8H,3-6H2,1-2H3 |
Clave InChI |
VDVFAXXMKBWCOG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CNC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



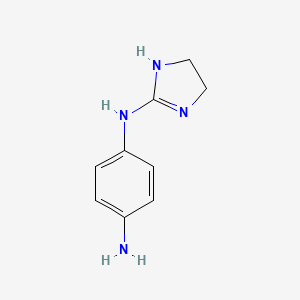
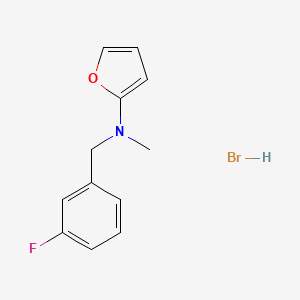
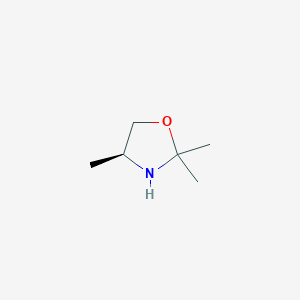
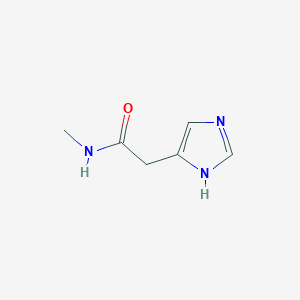
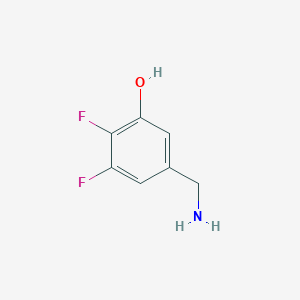
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)


![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
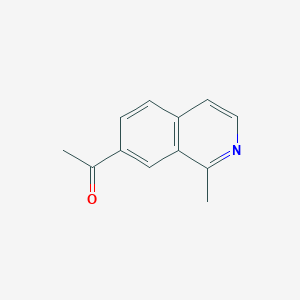
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
